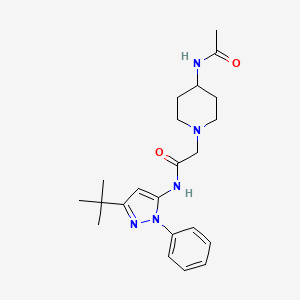![molecular formula C16H24N4O3 B7542441 3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide](/img/structure/B7542441.png)
3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide, also known as CPP or CPP-115, is a synthetic compound that has gained significant attention in the field of neuroscience. CPP-115 is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA, an inhibitory neurotransmitter in the central nervous system.
Wirkmechanismus
3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide-115 acts by inhibiting GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. This increase in GABA levels results in an overall decrease in neuronal activity, which can have a calming effect on the brain.
Biochemical and Physiological Effects:
The increase in GABA levels caused by this compound-115 has been shown to have a number of biochemical and physiological effects. These include a decrease in anxiety-like behavior, an increase in seizure threshold, and a reduction in drug-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide-115 in lab experiments is its potency as a GABA aminotransferase inhibitor. This allows for a more precise manipulation of GABA levels in the brain. However, one limitation is that this compound-115 is not selective for GABA aminotransferase, and can also inhibit other enzymes in the brain.
Zukünftige Richtungen
1. Investigating the potential use of 3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide-115 in the treatment of other neurological and psychiatric disorders.
2. Developing more selective inhibitors of GABA aminotransferase.
3. Investigating the long-term effects of this compound-115 on brain function and behavior.
4. Exploring the potential use of this compound-115 in conjunction with other drugs to enhance its therapeutic effects.
5. Investigating the potential use of this compound-115 in enhancing cognitive function in healthy individuals.
Synthesemethoden
3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide-115 can be synthesized by reacting 1-(2-methoxyphenyl)piperidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(tert-butoxycarbonyl)-L-serine methyl ester to give the corresponding amide. The tert-butoxycarbonyl protecting group is then removed using trifluoroacetic acid to give this compound-115.
Wissenschaftliche Forschungsanwendungen
3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety disorders. It has also been investigated for its potential use in enhancing cognitive function.
Eigenschaften
IUPAC Name |
3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-23-14-5-3-2-4-13(14)20-10-7-12(8-11-20)19-15(21)6-9-18-16(17)22/h2-5,12H,6-11H2,1H3,(H,19,21)(H3,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIVTYQMFKQWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NC(=O)CCNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-propan-2-yloxyacetamide](/img/structure/B7542364.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7542372.png)
![N-[1-(1-naphthalen-2-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7542376.png)
![2-(4-acetamidopiperidin-1-yl)-N-[cyclopentyl-(4-fluorophenyl)methyl]acetamide](/img/structure/B7542385.png)
![N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide](/img/structure/B7542390.png)
![1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl-(2,4,5-trimethylfuran-3-yl)methanone](/img/structure/B7542391.png)

![N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide](/img/structure/B7542410.png)
![N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7542414.png)
![4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542421.png)
![5-methyl-N-[1-[2-[(2-methylphenyl)methylamino]-2-oxoethyl]piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542426.png)
![2,5-difluoro-N-[1-(2-methylpropyl)imidazol-2-yl]benzamide](/img/structure/B7542427.png)
![4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542454.png)
![4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide](/img/structure/B7542468.png)